Lipophilicity Shift vs. Des-Methyl Parent
The 6-methyl substituent increases the consensus logP by approximately 0.2–0.4 log units relative to the unsubstituted pyridazin-3-ylmethanamine, elevating lipophilicity from a strongly hydrophilic regime (logP ≈ –1.0) to a more balanced fragment-like space . This shift is reflected in both logD (pH 7.4) and multiple computational logP estimators (XLOGP3, iLOGP, Consensus) and is expected to improve membrane-passive permeability for building-block derived leads [1].
| Evidence Dimension | Consensus logP and logD (pH 7.4) |
|---|---|
| Target Compound Data | Consensus logP = 0.22; XLOGP3 = –0.86; iLOGP = 1.14; logD (pH 7.4) = –1.88 |
| Comparator Or Baseline | Pyridazin-3-ylmethanamine (CAS 93319-65-4): logP = –1.02 (JChem); logD (pH 7.4) = –1.97 [1] |
| Quantified Difference | Δ logP ≈ +1.24 (Consensus vs. JChem) or ≈ +0.16 (XLOGP3 vs. JChem); Δ logD (pH 7.4) = +0.09 units |
| Conditions | Predicted properties: JChem, XLOGP3, iLOGP [1] |
Why This Matters
A 0.2–0.4 logP increment can nudge a fragment across the optimal lipophilicity window for fragment screening (logP ≈ 0–3), increasing hit-identification probability in biophysical assays.
- [1] Chembase. Pyridazin-3-ylmethanamine calculated properties. http://en.chembase.cn/molecule-63081.html (accessed 2026-04-25). View Source
